4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methyl group at the 4th position, a nitrophenyl group at the N-position, and a carboxamide group at the 5th position of the thiadiazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: Its derivatives have shown promising anticancer activity, particularly against prostate and breast cancer cell lines.
Mechanism of Action
The biological activity of 4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity is thought to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2/Bax pathway .
Comparison with Similar Compounds
4-methyl-N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group, which may affect its reactivity and biological activity.
4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide: The position of the nitro group on the phenyl ring can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-methyl-N-(3-nitrophenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-3-2-4-8(5-7)14(16)17/h2-5H,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYXTHJXQOYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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